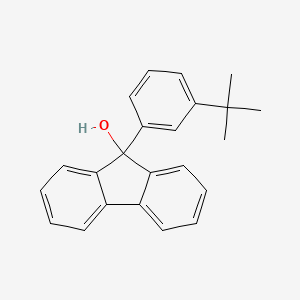![molecular formula C15H24OSi B12579317 Silane, trimethyl[(3-phenylcyclohexyl)oxy]- CAS No. 192884-74-5](/img/structure/B12579317.png)
Silane, trimethyl[(3-phenylcyclohexyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(3-phenylcyclohexyl)oxy]- is an organosilicon compound with the molecular formula C15H24OSi . This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 3-phenylcyclohexyl group. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[(3-phenylcyclohexyl)oxy]- typically involves the reaction of trimethylchlorosilane with 3-phenylcyclohexanol in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound .
Industrial Production Methods
In an industrial setting, the production of silane, trimethyl[(3-phenylcyclohexyl)oxy]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[(3-phenylcyclohexyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Silane, trimethyl[(3-phenylcyclohexyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of silane, trimethyl[(3-phenylcyclohexyl)oxy]- involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Phenylsilane: Contains a phenyl group bonded to a silicon atom.
Diphenylsilane: Contains two phenyl groups bonded to a silicon atom.
Uniqueness
Silane, trimethyl[(3-phenylcyclohexyl)oxy]- is unique due to the presence of the 3-phenylcyclohexyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
192884-74-5 |
|---|---|
Formule moléculaire |
C15H24OSi |
Poids moléculaire |
248.43 g/mol |
Nom IUPAC |
trimethyl-(3-phenylcyclohexyl)oxysilane |
InChI |
InChI=1S/C15H24OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3 |
Clé InChI |
XRHQTFIDJYAGLH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1CCCC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
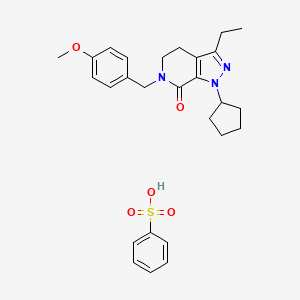
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
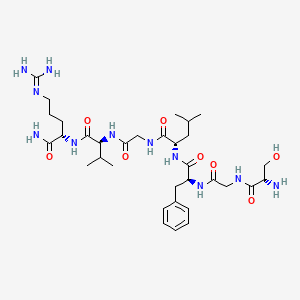
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
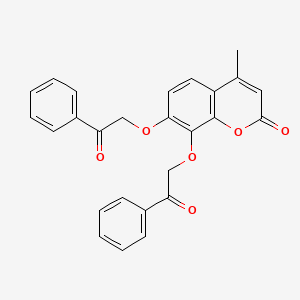
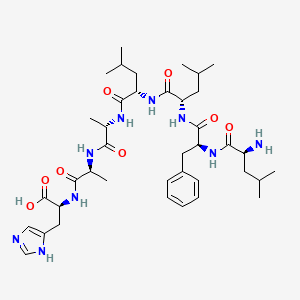
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
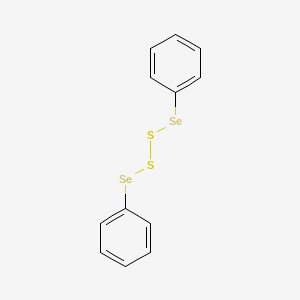
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
